Cefazedone Impurity 12

Catalog No.
S1790431
CAS No.
184696-69-3
M.F
C8H8N2O3S
M. Wt
212.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefazedone Impurity 12

CAS Number

184696-69-3

Product Name

Cefazedone Impurity 12

IUPAC Name

(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-ene-3,11-dione

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

InChI

InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1

InChI Key

PEXXBWBJJAMURF-CLZZGJSISA-N

Synonyms

(5aR,6R)-6-Amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione; (5aR-trans)-6-amino-5a,6-dihydro-3H,7H-Azeto[2,1-b]furo[3,4-d][1,3]thiazine-1,7(4H)-dione

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)N)SC2

Cefazedone Impurity 12 is a degradation product associated with the antibiotic cefazedone, which belongs to the cephalosporin class of antibiotics. This compound is characterized by its specific chemical structure and is often monitored in pharmaceutical formulations to ensure product quality and safety. The presence of impurities like Cefazedone Impurity 12 can arise during the synthesis or storage of cefazedone, necessitating careful analysis and control in pharmaceutical applications.

  • A mechanism of action specific to Cefazedone Impurity 12 is unlikely as it's not the intended active ingredient.
  • Safety information for Cefazedone Impurity 12 is unavailable.
  • Generally, unknown impurities in pharmaceuticals raise concerns as their potential toxicity or interactions are unclear. Regulatory bodies establish acceptable limits for impurities based on safety assessments [].
Involving cefazedone itself. The degradation pathways typically include hydrolysis, oxidation, and thermal degradation. For instance, under acidic conditions, cefazedone may undergo hydrolysis leading to the formation of several degradation products, including Impurity 12. These reactions can be influenced by factors such as pH, temperature, and light exposure, affecting the stability of the compound over time .

The synthesis of Cefazedone involves several steps that may inadvertently lead to the formation of impurities. The primary synthetic route includes the reaction of 7-aminocephalosporanic acid with various acylating agents under controlled conditions. During these processes, environmental factors and reaction conditions can lead to the generation of Cefazedone Impurity 12 as a byproduct .

General Synthetic Route

  • Starting Material: 7-aminocephalosporanic acid.
  • Reagents: Acylating agents (e.g., pivaloyl chloride) and catalysts.
  • Conditions: Controlled temperature and pH adjustments during the reaction.
  • Isolation: Purification through crystallization or chromatography techniques.

Cefazedone Impurity 12 is primarily relevant in pharmaceutical quality control. Its identification and quantification are crucial for ensuring the safety and efficacy of cefazedone formulations. Regulatory agencies require that drug manufacturers monitor such impurities to comply with safety standards and maintain product integrity .

Cefazedone Impurity 12 shares structural similarities with other cephalosporin derivatives and their respective impurities. Here are some comparable compounds:

Compound NameCAS NumberUnique Features
Cefazolin61377-45-3Widely used antibiotic; known for various impurities
Cefdinir82327-06-0Contains similar degradation pathways
Cefepime112811-64-0Fourth-generation cephalosporin; different side chains
Methylthio-5-methyl-1,3,4-thiadiazole (MMTD)Not specifiedKnown toxic impurity in cephalosporins

Cefazedone Impurity 12 is unique due to its specific formation pathway and potential biological implications compared to these other compounds. While they may share common structural elements typical of cephalosporins, their distinct degradation profiles and biological activities set them apart.

Nomenclature and Identification

Cefazedone Impurity 12 is officially identified by the Chemical Abstracts Service number 184696-69-3 and is systematically known by several nomenclature systems [1]. The compound is most commonly referred to by its International Union of Pure and Applied Chemistry name: (4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.0²,⁵]undec-1(8)-ene-3,11-dione [1] [5]. Alternative nomenclature includes the systematic name (5aR,6R)-6-amino-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] [1] [3]thiazine-1,7(4H)-dione [1] [7].

The compound is also known by several synonyms including Desacetyl-7-ACA lactone, which reflects its structural relationship to 7-aminocephalosporanic acid [1] [7]. Additional synonyms documented in chemical databases include D-7-ACA Impurity 6, D-7-ACA Impurity 7, Ceftriaxone Impurity 23, and 7-ACA Lactone [7]. The unique identifier 6CB77DWP49 serves as the Unique Ingredient Identifier assigned by regulatory authorities [1].

Table 1: Chemical Identity and Molecular Properties of Cefazedone Impurity 12

PropertyValue
Molecular FormulaC₈H₈N₂O₃S
Molecular Weight (g/mol)212.23
CAS Number184696-69-3
IUPAC Name(4R,5R)-4-amino-10-oxa-6-thia-2-azatricyclo[6.3.0.0²,⁵]undec-1(8)-ene-3,11-dione
Stereochemistry(5aR,6R)
Chiral Centers2 defined stereocenters
InChI KeyPEXXBWBJJAMURF-CLZZGJSISA-N
SMILESC1C2=C(C(=O)O1)N3C@@HSC2
SynonymsDesacetyl-7-ACA lactone, Cephalosporin Lactone Impurity

Structural Formula and Molecular Properties

Cefazedone Impurity 12 possesses the molecular formula C₈H₈N₂O₃S with a molecular weight of 212.23 grams per mole [1] [7]. The compound exhibits a complex tricyclic structure characterized by a fused ring system that incorporates azeto[2,1-b]furo[3,4-d] [1] [3]thiazine architecture [1] [11]. The structural formula can be represented through multiple chemical notation systems, with the canonical Simplified Molecular Input Line Entry System notation being C1C2=C(C(=O)O1)N3C(C(C3=O)N)SC2 and the isomeric version incorporating stereochemical information as C1C2=C(C(=O)O1)N3C@@HSC2 [1] [5].

The International Chemical Identifier for the compound is InChI=1S/C8H8N2O3S/c9-4-6(11)10-5-3(1-13-8(5)12)2-14-7(4)10/h4,7H,1-2,9H2/t4-,7-/m1/s1, providing a standardized representation of its molecular structure [1] [11]. The corresponding InChI Key, PEXXBWBJJAMURF-CLZZGJSISA-N, serves as a fixed-length condensed digital representation derived from the full InChI [1] [11].

Table 2: Structural Features of Cefazedone Impurity 12

Ring SystemDescriptionAtoms Involved
Azeto[2,1-b] ringFour-membered β-lactam-like ring fused to thiazineN-C-C-C
Furo[3,4-d] ringFive-membered furan ring containing oxygenC-C-C-C-O
[1] [3]thiazine ringSix-membered thiazine ring with sulfur and nitrogenC-S-C-C-N-C
Overall architectureTricyclic fused system with defined stereochemistryC₈H₈N₂O₃S

The molecular structure demonstrates significant complexity through its tricyclic framework, which distinguishes it from simpler β-lactam compounds [17]. The presence of heteroatoms including nitrogen, oxygen, and sulfur within the ring systems contributes to the compound's unique electronic properties and potential for specific molecular interactions [11] [17].

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of Cefazedone Impurity 12 is defined by two chiral centers, designated as (5aR,6R) in the azeto[2,1-b]furo[3,4-d] [1] [3]thiazine numbering system or alternatively as (4R,5R) in the azatricyclo numbering system [1] [5]. The absolute stereochemistry has been determined through analytical methods and is consistent across multiple chemical databases [1] [7] [11].

The R configuration at both stereogenic centers indicates that the substituents are oriented in a specific three-dimensional arrangement that is critical for the compound's chemical properties [19] [24]. The stereochemical integrity of β-lactam formation in cephalosporin-related compounds has been demonstrated to occur stereospecifically with retention of configuration, which is consistent with the observed stereochemistry of this impurity [24].

Table 3: Stereochemical Configuration of Cefazedone Impurity 12

StereocenterConfigurationDescriptorOverall Notation
C-4R(4R)(4R,5R)
C-5R(5R)(5aR,6R)

The absolute stereochemistry determines the three-dimensional orientation of functional groups within the molecule, which directly influences its potential for molecular recognition and binding interactions [21] [28]. The maintenance of specific stereochemical configuration is particularly important in pharmaceutical impurities, as it affects both the compound's stability and its relationship to the parent drug molecule [11] [21].

Table 4: Absolute Stereochemistry of Cefazedone Impurity 12

StereocenterAbsolute ConfigurationSpatial OrientationSignificance
C-4 (or C-5a)RSubstituents positioned on the same face of the moleculeDetermines overall three-dimensional shape
C-5 (or C-6)RAmino group oriented in specific spatial directionAffects potential hydrogen bonding interactions
Overall Configuration(4R,5R) or (5aR,6R)Cis relationship between substituentsCritical for molecular recognition and binding specificity

Structure-Property Relationships

The molecular architecture of Cefazedone Impurity 12 exhibits several key structure-property relationships that define its chemical behavior and stability profile [21] [23]. The tricyclic fused ring system provides significant molecular rigidity, which contributes to the compound's overall stability compared to more flexible molecular frameworks [17] [21]. The presence of the β-lactam-like ring within the azeto portion of the structure maintains the core pharmacophore characteristics associated with cephalosporin-type compounds, although in a modified form [17] [22].

The amino group positioned at the C-6 carbon provides hydrogen bonding capability and represents a potential site for chemical modifications or interactions [22] [25]. This functional group significantly influences the compound's solubility properties and potential reactivity patterns [11] [21]. The lactone moiety incorporated within the fused ring system contributes to increased stability against hydrolysis compared to simple ester groups, which is particularly relevant for pharmaceutical impurity characterization [22] [27].

Table 5: Structure-Property Relationships of Cefazedone Impurity 12

Structural FeatureProperty InfluenceSignificance
β-lactam ringCore pharmacophore; responsible for antimicrobial activity in parent compoundEssential for biological activity in cephalosporins
Amino group at C-6Provides hydrogen bonding capability; potential site for chemical modificationsImportant for solubility and potential reactivity
Fused ring systemContributes to overall molecular rigidity and stabilityAffects molecular recognition and binding affinity
Lactone moietyIncreases stability against hydrolysis compared to ester groupsContributes to chemical stability profile
Thiazine ringProvides conformational constraints and influences electronic distributionInfluences electronic properties and reactivity
Stereochemistry at C-4 and C-5Determines three-dimensional orientation and biological recognitionCritical for specific molecular interactions

The thiazine ring component provides conformational constraints that influence the electronic distribution throughout the molecule [17] [26]. This structural feature affects both the compound's reactivity patterns and its potential for specific molecular interactions [21] [26]. The stereochemical configuration at the two chiral centers determines the overall three-dimensional shape of the molecule, which is critical for understanding its relationship to the parent compound and its behavior in analytical systems [19] [28].

Comparative Structural Analysis with Parent Compound

Cefazedone Impurity 12 represents a structurally modified derivative of the parent compound cefazedone, with significant differences in molecular architecture and complexity [13] [15]. The parent compound cefazedone possesses the molecular formula C₁₈H₁₅Cl₂N₅O₅S₃ with a molecular weight of 548.44 grams per mole, making it substantially larger and more complex than the impurity [13] [15] [16]. The parent compound maintains the characteristic bicyclic β-lactam structure with dihydrothiazine ring system typical of cephalosporin antibiotics [13] [17].

The impurity represents approximately 39% of the parent compound's molecular weight, reflecting the significant structural simplification that has occurred during its formation [13]. While the parent compound contains extensive side chain modifications at both the C-3 and C-7 positions, including a [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group and a [(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino group respectively, the impurity contains only the core amino functionality [13] [15].

Table 6: Comparative Structural Analysis with Parent Compound

Structural ElementCefazedone Impurity 12Cefazedone (Parent)Structural Relationship
Core Ring SystemTricyclic fused system with azeto[2,1-b]furo[3,4-d] [1] [3]thiazineBicyclic β-lactam with dihydrothiazineImpurity 12 represents a modified core structure
C-3 PositionPart of fused ring systemContains [(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl groupSide chain absent in impurity
C-7 PositionContains amino groupContains [(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino groupSimplified in impurity (only amino group)
Stereochemistry(5aR,6R) configuration(6R,7R) configurationBoth maintain R,R configuration at key positions
Functional GroupsAmino, lactone, thiazineAmino, carboxylic acid, thiadiazole, pyridinylImpurity has fewer functional groups
Overall SizeSmaller (212.23 g/mol)Larger (548.44 g/mol)Impurity is ~39% of parent molecular weight

Both compounds maintain stereochemical integrity with R,R configurations at their respective chiral centers, indicating that the impurity formation process preserves the essential stereochemical features of the parent molecule [13] [19]. The impurity's formation likely involves cyclization and lactone formation processes that eliminate the complex side chain structures while maintaining the core stereochemical framework [11] [18]. This structural relationship is consistent with known degradation pathways of cephalosporin antibiotics, where side chain modifications can lead to the formation of simplified core structures [18] [27].

Cefazedone Impurity 12, chemically known as (5aR,6R)-6-amino-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d] [2]thiazine-1,7(4H)-dione, presents as a crystalline solid under standard conditions [3] [4]. The compound exhibits characteristic physical properties consistent with its lactone structure and cephalosporin-derived origin.

The physical appearance of Cefazedone Impurity 12 is described as a white to off-white powder with crystalline morphology [3] [5]. The compound demonstrates typical solid-state characteristics of pharmaceutical impurities, maintaining structural integrity under ambient storage conditions. The crystalline nature of the material contributes to its relative stability and facilitates analytical characterization through various spectroscopic techniques [3].

The odorless nature of Cefazedone Impurity 12 is consistent with its molecular structure, which lacks volatile functional groups [5]. This property is advantageous for analytical handling and storage, as it minimizes potential interference from volatile compounds during characterization procedures.

PropertyDescription
Physical StateSolid
AppearancePowder/Crystalline solid
OdorOdorless
ColorWhite to off-white
Crystal FormCrystalline

Solubility Profile in Various Solvents

The solubility characteristics of Cefazedone Impurity 12 reflect its unique molecular structure, which combines lactone functionality with heterocyclic ring systems. The compound demonstrates solubility in methanol and dimethyl sulfoxide, making these solvents suitable for analytical sample preparation [3] [5].

In aqueous systems, Cefazedone Impurity 12 exhibits limited solubility, which is typical for lactone-containing compounds [5]. This characteristic influences its bioavailability profile and analytical methodology selection. The restricted water solubility necessitates the use of organic co-solvents for complete dissolution in analytical procedures.

Methanol serves as an effective solvent for Cefazedone Impurity 12, providing complete dissolution at concentrations suitable for analytical characterization [3] [5]. This solubility property is utilized in high-performance liquid chromatography and nuclear magnetic resonance spectroscopy applications.

Dimethyl sulfoxide demonstrates excellent solvation properties for the compound, making it a preferred choice for nuclear magnetic resonance spectroscopy studies [3] [5]. The polar aprotic nature of dimethyl sulfoxide facilitates complete dissolution while minimizing potential chemical interactions.

SolventSolubilityNotes
WaterLimited solubilityTypical for lactone structures
MethanolSolubleUsed in analytical preparations
Dimethyl sulfoxide (DMSO)SolubleCommon analytical solvent
Organic solvents (general)Variable depending on polarityPolarity dependent
Acidic solutionspH dependentStability considerations apply
Basic solutionspH dependentHydrolysis risk at high pH

Stability Parameters and Degradation Kinetics

The stability profile of Cefazedone Impurity 12 reflects its structural characteristics as a lactone derivative of cephalosporin degradation. The compound demonstrates pH-dependent stability, with enhanced stability under acidic conditions compared to alkaline environments [6] [7].

Under acidic conditions (pH < 4), the lactone ring structure remains relatively intact, providing favorable stability characteristics [6]. This pH stability profile is consistent with the general behavior of β-lactam derived lactones, where protonation effects stabilize the ring system against nucleophilic attack.

Basic conditions (pH > 8) present significant challenges to compound stability, as hydroxide ions can initiate ring-opening reactions [6] [8]. The degradation kinetics under alkaline conditions typically follow first-order kinetics, similar to other cephalosporin-derived impurities [6] [7].

Thermal stability analysis reveals temperature-dependent degradation patterns characteristic of lactone-containing compounds [9] [10]. Differential scanning calorimetry studies on related cephalosporin impurities indicate thermal transitions occurring at elevated temperatures, with degradation onset typically observed above 160°C [11].

The compound exhibits photosensitivity similar to its parent cefazedone structure, necessitating protection from light during storage and handling [12]. Photodegradation reactions can lead to the formation of secondary degradation products, complicating analytical characterization.

ConditionStabilityComments
Room Temperature StorageGenerally stableSuitable for routine storage
Acidic Conditions (pH < 4)Relatively stableLactone ring stable in acidic environment
Basic Conditions (pH > 8)Prone to hydrolysisRing opening reactions possible
Elevated TemperatureDecreased stabilityTypical thermal degradation patterns
Light ExposurePotential photodegradationLight-sensitive like parent compound
Moisture/HumidityHygroscopic considerationsStorage in dry conditions recommended
Oxidative ConditionsSusceptible to oxidationAntioxidant storage considerations

Spectroscopic Characteristics

The spectroscopic fingerprint of Cefazedone Impurity 12 provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the azeto[2,1-b]furo[3,4-d] [2]thiazine ring system [3] [13].

Proton nuclear magnetic resonance (1H NMR) spectroscopy reveals characteristic signals corresponding to the amino group protons and the heterocyclic ring system [3]. The spectral data confirms the lactone formation through the absence of certain signals present in the parent cephalosporin structure and the appearance of new signals consistent with ring closure.

Carbon-13 nuclear magnetic resonance (13C NMR) provides comprehensive carbon skeleton confirmation, enabling complete structural elucidation [3] [13]. The technique reveals the characteristic lactone carbonyl carbon and the unique heterocyclic carbon framework of the tricyclic system.

Mass spectrometry analysis confirms the molecular ion peak at m/z 212, consistent with the molecular formula C8H8N2O3S [3] [14]. Fragmentation patterns provide additional structural information, supporting the proposed tricyclic lactone structure through characteristic fragment ions.

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the lactone carbonyl stretch and amino group vibrations [15] [16]. The technique provides functional group identification and can distinguish the impurity from the parent compound based on spectral differences.

High-performance liquid chromatography analysis demonstrates distinct retention time characteristics that differentiate Cefazedone Impurity 12 from the parent cefazedone compound [3]. This separation behavior is crucial for impurity profiling and quantitative analysis.

TechniqueKey CharacteristicsApplications
Nuclear Magnetic Resonance (1H NMR)Confirms structure - amino group and lactone ring protonsStructure elucidation and purity assessment
Nuclear Magnetic Resonance (13C NMR)Carbon skeleton confirmationComplete structural confirmation
Mass Spectrometry (LC-MS)Molecular ion peak confirmation at m/z 212Identity confirmation and impurity profiling
Infrared Spectroscopy (FT-IR)Characteristic lactone C=O stretch, N-H stretchesFunctional group identification
Ultraviolet Spectroscopy (UV)Absorption characteristics typical of lactone chromophoreQuantitative analysis potential
High Performance Liquid ChromatographyRetention time differs from parent cefazedoneSeparation and quantification

Thermal Behavior and Calorimetric Properties

The thermal behavior of Cefazedone Impurity 12 reflects its structural complexity and provides insights into its stability characteristics under elevated temperature conditions. Differential scanning calorimetry analysis reveals thermal transitions characteristic of lactone-containing compounds [9] [17].

The compound exhibits thermal stability up to moderate temperatures, with degradation onset typically occurring above 160°C, consistent with related cephalosporin derivatives [11]. This thermal stability profile supports its suitability for routine pharmaceutical handling and storage under ambient conditions.

Thermogravimetric analysis reveals weight loss patterns associated with thermal decomposition, providing quantitative data on thermal stability limits [11] [10]. The analysis typically shows initial stability followed by progressive weight loss corresponding to molecular fragmentation at elevated temperatures.

Calorimetric properties include characteristic enthalpy changes associated with phase transitions and thermal degradation events [9] [17]. These properties are utilized in pharmaceutical development for stability assessment and formulation optimization.

The glass transition temperature and melting point characteristics provide additional thermal fingerprinting data for compound identification and quality control purposes [10]. These thermal parameters are essential for establishing appropriate storage and handling conditions.

Heat capacity measurements through differential scanning calorimetry provide fundamental thermodynamic data useful for process development and stability modeling [9] [17]. The thermal analysis data supports the development of appropriate storage recommendations and expiration dating for pharmaceutical applications.

Thermal PropertyCharacteristicsSignificance
Thermal Stability RangeStable to ~160°CSuitable for routine handling
Degradation OnsetAbove 160°CProcessing temperature limits
Weight Loss ProfileProgressive with temperatureQuantitative stability assessment
Phase TransitionsCharacteristic endothermic eventsIdentity confirmation
Heat CapacityTemperature-dependentThermodynamic characterization
Decomposition PatternMulti-step processDegradation mechanism insights

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

212.02556330 g/mol

Monoisotopic Mass

212.02556330 g/mol

Heavy Atom Count

14

UNII

6CB77DWP49

Dates

Last modified: 08-15-2023

Explore Compound Types